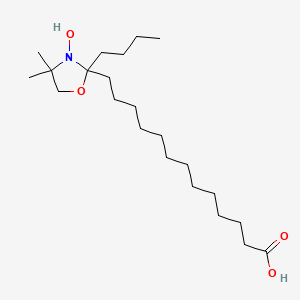
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid is a complex organic compound with a unique structure that includes an oxazolidine ring
准备方法
The synthesis of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the oxazolidine ring, followed by the introduction of the tridecanoic acid chain. Common reagents used in the synthesis include butylamine, dimethyl carbonate, and tridecanoic acid. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or toluene, under controlled temperatures and pressures.
Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. These methods are optimized for large-scale production, ensuring the compound’s purity and consistency.
化学反应分析
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles like halides or amines replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves its interaction with specific molecular targets. The oxazolidine ring can form hydrogen bonds and other interactions with proteins, affecting their function. The compound may also modulate enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and activity.
相似化合物的比较
Similar compounds to 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid include other oxazolidine derivatives and long-chain fatty acids. These compounds share structural similarities but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its combination of the oxazolidine ring with a long aliphatic chain, providing distinct chemical and biological properties.
Some similar compounds include:
- 2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidine
- Tridecanoic acid derivatives
- Other oxazolidine-containing fatty acids
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
IUPAC Name |
13-(2-butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-17-22(23(26)21(2,3)19-27-22)18-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWKCXQXOIERRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


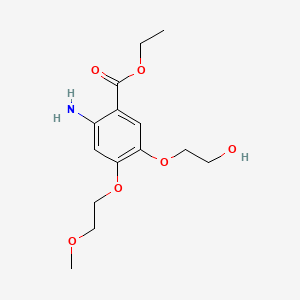
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)

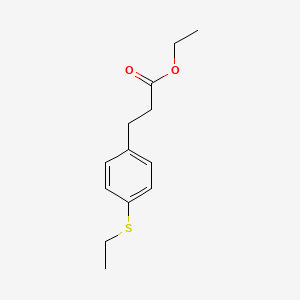
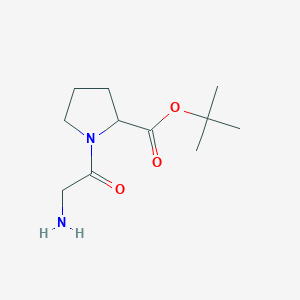
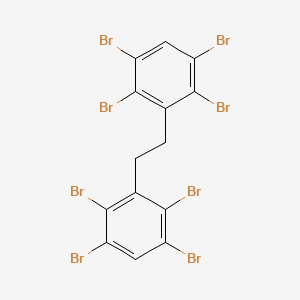
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)


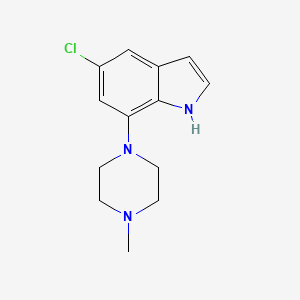
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

